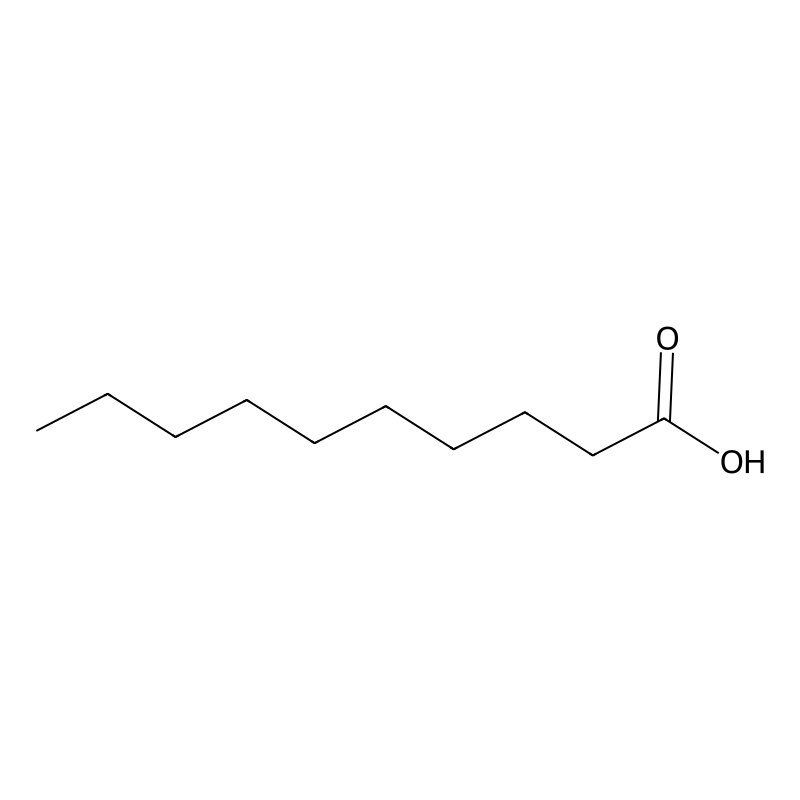

Decanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid

Very soluble in acetone, benzene, ethyl ether, ethanol

Soluble in most organic solvents and dilute nitric acid

In water solubility, 61.8 mg/L at 25 °C

0.0618 mg/mL

soluble in most organic solvents; practically insoluble in wate

Synonyms

Canonical SMILES

Organic Chemistry and Material Science

- Synthesis of Esters and Amides: Due to its reactive carboxylic acid group, decanoic acid serves as a precursor for various esters and amides. These compounds possess diverse properties and find use in research on polymers, lubricants, and drug delivery systems [1].

- Production of Biofuels: Decanoic acid can be converted into biofuels like biodiesel through a process called esterification. Researchers are exploring its potential as a sustainable alternative to fossil fuels [2].

(Sources):

- [1] Ulgen, A., & Gurkan, B. (2010). Fatty Acids and Their Derivatives in Pharmaceutical Applications.

- [2] Xu, Y., & Zhao, X. (2013). Microbial Conversion of Free Fatty Acids into Biodiesel.

Cell Biology and Biochemistry

- Cellular Signaling: Decanoic acid can interact with specific receptors on cell surfaces, influencing various signaling pathways. Researchers use it to investigate processes like cell proliferation, differentiation, and apoptosis (programmed cell death) [3].

- Model System for Lipid Metabolism: Due to its abundance in some natural fats, decanoic acid serves as a model substrate for studying cellular uptake, transport, and metabolism of fatty acids. This knowledge is crucial for understanding human health and disease [4].

(Sources):

Decanoic acid is a white crystalline solid with a rancid odor, commonly found in coconut oil and palm kernel oil. Its structure consists of a long hydrocarbon tail with a carboxylic acid functional group at one end. The compound is only slightly soluble in water but soluble in organic solvents like chloroform and methanol .

Decanoic acid exhibits various mechanisms of action depending on the context:

- Antimicrobial activity: Studies suggest that decanoic acid can disrupt the cell membranes of certain bacteria and fungi, leading to their death. This mechanism is being explored for the development of novel antimicrobials.

- Role in metabolism: Decanoic acid, as an MCFA, is metabolized differently compared to long-chain fatty acids. It can be directly transported to the liver and undergoes rapid beta-oxidation for energy production. This property is being investigated in the context of weight management and metabolic disorders.

- Anticonvulsant effect: Research suggests that decanoic acid might play a role in the anticonvulsant effects of the ketogenic diet. It may act by modulating neurotransmitter activity in the brain. However, the exact mechanism requires further investigation.

Decanoic acid exhibits typical behavior of carboxylic acids:

- Neutralization Reactions: It reacts with sodium hydroxide to form sodium decanoate and water:

- Reactions with Carbonates: It also reacts with sodium bicarbonate to produce sodium decanoate, water, and carbon dioxide:

These reactions highlight its acidic properties and ability to form salts .

Decanoic acid has garnered attention for its biological effects, particularly in the context of ketogenic diets. It is known to enhance mitochondrial biogenesis and improve the activity of key components in the electron transport chain, such as citrate synthase and complex I . Additionally, it acts as an anticonvulsant by inhibiting AMPA receptors, which are involved in excitatory neurotransmission .

Decanoic acid can be synthesized through several methods:

- Oxidation of Decanol: One common method involves the oxidation of decanol using chromium trioxide under acidic conditions.

- Saponification: Neutralization of decanoic acid or saponification of its triglycerides with sodium hydroxide yields sodium decanoate, which is used in various applications including soaps .

Decanoic acid finds utility in various fields:

- Food Industry: It is used as an additive and flavoring agent.

- Pharmaceuticals: Decanoate esters are utilized to enhance the lipophilicity of drugs, facilitating their delivery via depot injections.

- Cosmetics: It serves as an ingredient in perfumes and other cosmetic formulations due to its fatty character .

Research indicates that decanoic acid can influence metabolic pathways significantly. Its role in ketogenic diets suggests potential benefits for metabolic disorders and epilepsy management. Studies have shown that it can modulate mitochondrial function and oxidative stress levels, which may contribute to its therapeutic effects .

Decanoic acid shares similarities with other medium-chain fatty acids. Here’s a comparison highlighting its uniqueness:

| Compound | Formula | Carbon Atoms | Unique Features |

|---|---|---|---|

| Caproic Acid | 6 | Shorter chain; found in goat milk | |

| Caprylic Acid | 8 | Known for antifungal properties; used in health supplements | |

| Lauric Acid | 12 | Common in coconut oil; has antimicrobial properties |

Decanoic acid's unique ten-carbon chain length distinguishes it from both shorter and longer chain fatty acids, impacting its solubility and biological activity .

Decanoic acid exhibits distinct solubility characteristics that reflect its amphiphilic molecular structure, consisting of a hydrophilic carboxyl head group and a hydrophobic ten-carbon alkyl chain. The compound demonstrates markedly different solubility behaviors in aqueous versus organic media, which fundamentally governs its applications and material properties.

Aqueous Solubility Characteristics

The aqueous solubility of decanoic acid is severely limited due to the substantial hydrophobic contribution of its decyl chain. At 20°C, the compound exhibits a solubility of approximately 0.15 g/L (0.87 mM) in pure water [1] [2] [3]. This low aqueous solubility is consistent with its high partition coefficient (log P) of 4.09, indicating a strong preference for nonpolar environments [3]. The limited water solubility can be attributed to the disruption of water's hydrogen-bonded network by the extensive hydrocarbon chain, which outweighs the favorable interactions between the carboxyl group and water molecules.

The pH-dependent behavior significantly influences the apparent solubility of decanoic acid in aqueous systems. The compound possesses a pKa value of 4.79 [1], which determines the proportion of ionized versus non-ionized species at different pH values. At physiological pH conditions, the sodium salt form demonstrates enhanced solubility, reaching approximately 10 mg/mL in phosphate-buffered saline (pH 7.2) [4]. This enhanced solubility reflects the increased hydrophilicity of the deprotonated carboxylate ion compared to the neutral carboxylic acid form.

Organic Solvent Solubility Profile

Decanoic acid demonstrates excellent solubility in most organic solvents, consistent with its lipophilic character. The compound is readily soluble in alcohols, with the sodium salt achieving solubility levels of approximately 30 mg/mL in ethanol [4]. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the sodium salt shows moderate solubility of approximately 5 mg/mL [4].

The compound exhibits complete miscibility with nonpolar and weakly polar organic solvents including acetone, benzene, carbon disulfide, and diethyl ether [5]. This broad solubility profile in organic media reflects the dominant contribution of van der Waals interactions between the decyl chain and organic solvent molecules. Chloroform and methanol show slight solubility limitations, likely due to specific molecular interactions that affect the dissolution process [1].

Interestingly, decanoic acid maintains solubility in dilute nitric acid [6] [5], which can be attributed to the protonation equilibrium and potential complex formation under acidic conditions. This behavior distinguishes it from purely hydrophobic compounds and reflects the influence of the carboxyl functional group.

| Solvent System | Solubility | Temperature (°C) | Notes |

|---|---|---|---|

| Water | 0.15 g/L | 20 | Neutral pH conditions [1] [2] [3] |

| PBS (pH 7.2) - sodium salt | ~10 mg/mL | 25 | Enhanced ionic solubility [4] |

| Ethanol - sodium salt | ~30 mg/mL | 25 | Highest organic solubility [4] |

| DMSO/DMF - sodium salt | ~5 mg/mL | 25 | Moderate polar aprotic solubility [4] |

| Chloroform | Slightly soluble | 25 | Limited miscibility [1] |

| Acetone/Benzene/Ether | Completely soluble | 25 | Nonpolar solvent compatibility [5] |

Surface Activity and Colloidal Behavior

Decanoic acid demonstrates significant surface-active properties that stem from its amphiphilic molecular architecture. The compound's ability to reduce surface tension and form organized molecular assemblies makes it an important model system for understanding fatty acid behavior at interfaces and in colloidal systems.

Surface Tension and Interfacial Properties

The surface activity of decanoic acid is strongly pH-dependent, reflecting the ionization state of the carboxyl group. Surface tension titration studies have established that the surface pKa of decanoic acid is 6.4 [7] [8], which differs from the bulk solution pKa of 4.79 [1]. This discrepancy arises from the altered electrostatic environment at the air-water interface compared to the bulk solution.

At pH values below 4, where the compound exists predominantly in its protonated form, decanoic acid achieves a minimum surface tension of 33.1 ± 0.3 mN·m⁻¹ [7]. This value represents substantial surface tension reduction compared to pure water (72.8 mN·m⁻¹), demonstrating the compound's effectiveness as a surface-active agent. The surface tension behavior exhibits a characteristic minimum in the pH range of 6.0 to 4.5, attributed to the formation of surface-active acid-soap complexes at intermediate pH values [7] [8].

The direction of pH titration affects the measured surface properties, with titration using sodium hydroxide yielding a surface pKa of 5.2 due to the higher concentration of sodium ions at pH values near the surface pKa [8]. This phenomenon highlights the sensitivity of surface behavior to ionic strength and the specific nature of counterions present in the system.

Critical Micelle Concentration and Aggregation Behavior

Decanoic acid undergoes concentration-dependent aggregation that is strongly influenced by pH and ionic strength conditions. The critical micelle concentration varies significantly based on the ionization state of the carboxyl group and the presence of electrolytes in solution.

For fully deprotonated decanoic acid molecules (high pH conditions), the critical micelle concentration is approximately 15 mM [9]. Under conditions where the molecules exist in a 1:1 ratio of deprotonated to protonated forms (pH near pKa), the critical micelle concentration decreases to approximately 8 mM [9]. The presence of 140 mM sodium chloride further reduces the critical micelle concentration for all ionization states, reflecting the screening of electrostatic repulsion between charged head groups.

The aggregation morphology depends critically on the pH of the system. At high pH values, decanoic acid forms spherical micelles, while at pH values between 6.8 and 7.8, the compound forms stable vesicles [10] [11] [12]. These vesicles can be size-reduced through extrusion techniques to form predominantly unilamellar structures with mean diameters less than 100 nm [12].

Colloidal Phase Behavior

The pH-dependent phase behavior of decanoic acid solutions reveals complex colloidal phenomena. The compound exists in different organizational states depending on the ratio of ionized to non-ionized species. At the critical concentration for vesicle formation, approximately 20 mM of non-vesiculated decanoate remains in equilibrium with the vesicular phase at pH 7.0 [12].

Temperature significantly influences the colloidal behavior of decanoic acid systems. Molecular dynamics simulations indicate that below 30°C, vesicles adopt more defined spheroidal shapes with lower proportions of molecules in the liquid phase [10]. Higher temperatures increase molecular diffusion and structural deformation of vesicular assemblies.

The formation of mixed colloidal systems occurs when decanoic acid is combined with other surfactants. Addition of equimolar amounts of sodium dodylbenzenesulfonate enables vesicle formation below pH 6.8, expanding the pH window for vesicular structures [12]. These mixed systems demonstrate the versatility of decanoic acid in forming composite colloidal assemblies.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Surface pKa | 6.4 | Air-water interface | [7] [8] |

| Minimum surface tension | 33.1 ± 0.3 mN·m⁻¹ | pH < 4 | [7] |

| CMC (100% deprotonated) | ~15 mM | High pH, no salt | [9] |

| CMC (1:1 ratio) | ~8 mM | pH ≈ pKa | [9] |

| Vesicle formation pH range | 6.8-7.8 | Aqueous medium | [10] [11] [12] |

| Vesicle size (after extrusion) | < 100 nm | Unilamellar | [12] |

Thermal Stability and Decomposition Pathways

The thermal behavior of decanoic acid encompasses both its stability under various temperature conditions and the specific pathways through which thermal decomposition occurs. Understanding these characteristics is crucial for applications involving elevated temperatures and for predicting long-term stability under different thermal environments.

Thermal Stability Range

Decanoic acid demonstrates remarkable thermal stability across a broad temperature range, making it suitable for various industrial applications. Under standard atmospheric conditions, the compound remains stable up to approximately 200-250°C before significant decomposition begins [13] [14]. This stability range encompasses most processing and application temperatures encountered in industrial settings.

Accelerated aging studies conducted at 60°C for extended periods provide insights into long-term thermal stability. After 500 hours of continuous exposure at 60°C, decanoic acid shows minimal chemical degradation, with only minor formation of degradation products detectable by gas chromatography [13]. The primary observable change is a 6.6% decrease in melting enthalpy, suggesting some structural modification without complete breakdown of the molecular framework.

Thermal cycling studies, involving repeated heating and cooling between 15°C and 70°C, demonstrate excellent thermal reliability. The compound maintains structural integrity through 1000 thermal cycles, although some changes in physical properties occur, including a 35% increase in viscosity attributed to partial degradation and formation of shorter-chain components [13].

Phase Transition Behavior

The thermal behavior of decanoic acid involves multiple phase transitions that occur at different temperature ranges. The primary melting transition occurs at 31.5-32.0°C with an associated melting enthalpy of 159 ± 1 J/g [13]. The heat of fusion is reported as 29.4 kJ/mol [15], indicating significant intermolecular interactions that must be overcome during the solid-to-liquid transition.

Low-temperature studies reveal additional phase transitions that reflect polymorphic behavior. X-ray diffraction and Raman spectroscopy studies identify three distinct phase transitions: a second-order transition between 210-190 K maintaining the monoclinic structure, a first-order transition from the C form (monoclinic) to A form (triclinic) around 110-90 K, and a third transition around 30-10 K from the A form to a new polymorphic phase [16].

The glass transition temperature of decanoic acid is estimated to be in the range of 180-200 K [17], which influences the material properties at very low temperatures and affects processing conditions for applications requiring extreme temperature stability.

Decomposition Pathways and Mechanisms

The thermal decomposition of decanoic acid follows predictable pathways typical of medium-chain fatty acids. Initial decomposition involves decarboxylation reactions and chain scission processes that become significant above 200°C [13] [14]. The onset of weight loss, as determined by thermogravimetric analysis, occurs gradually with accelerating decomposition rates at higher temperatures.

Gas chromatography-mass spectrometry analysis of thermally treated samples reveals formation of specific degradation products. At constant temperature treatments, higher molecular weight compounds form through potential polymerization or oxidation reactions [13]. Under thermal cycling conditions, the formation of shorter-chain components predominates, suggesting chain scission as the primary degradation mechanism.

The thermal decomposition is non-oxidative under inert atmospheric conditions, as confirmed by comparative studies using argon versus air atmospheres [13]. This characteristic suggests that oxidative degradation pathways are secondary to thermal decomposition mechanisms under most conditions.

Differential scanning calorimetry studies indicate that all polymorphic forms of decanoic acid transform irreversibly to the C form (monoclinic) when temperature is increased [18]. This behavior suggests that thermal treatment can be used to control the crystalline form of the compound for specific applications.

| Temperature Range (°C) | Thermal Behavior | Key Characteristics |

|---|---|---|

| < 32 | Solid phase stability | Multiple polymorphic forms stable [16] [18] |

| 32-200 | Liquid phase stability | Excellent thermal stability [13] [14] |

| 200-250 | Decomposition onset | Gradual weight loss begins [13] |

| > 250 | Significant degradation | Rapid decomposition processes [13] |

| Cycling 15-70°C | Physical property changes | Viscosity increase, enthalpy reduction [13] |

Intermolecular Forces in Condensed Phases

The behavior of decanoic acid in condensed phases is governed by a complex interplay of intermolecular forces that determine its physical properties, phase behavior, and molecular organization. Understanding these forces provides insight into the material characteristics and predicts behavior under different conditions.

Hydrogen Bonding Networks

Hydrogen bonding represents the most significant directional intermolecular force in decanoic acid systems. The carboxyl group (-COOH) serves as both a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor through both oxygen atoms [19] [20]. In the crystalline state, decanoic acid molecules form characteristic cyclic dimers through O-H···O hydrogen bonds, creating stable eight-membered ring structures.

The strength and geometry of hydrogen bonding are reflected in the molecular structure parameters. In the carboxylic acid form, the C-O bond length is 1.20 Å, while the C-OH bond measures 1.34 Å [19]. This difference reflects the partial double-bond character of the C-O bond due to resonance stabilization of the carboxyl group. In contrast, the carboxylate anion exhibits equivalent C-O bond lengths of 1.27 Å due to complete delocalization of the negative charge.

The hydrogen bonding capability significantly influences the surface behavior of decanoic acid. At the air-water interface, the orientation of molecules is governed by the hydrogen bonding interactions with water molecules, contributing to the pH-dependent surface activity [21]. The effective dipole moment perpendicular to the interface varies with surface coverage, indicating different molecular orientations that maximize hydrogen bonding interactions.

Van der Waals Interactions

The ten-carbon alkyl chain of decanoic acid contributes substantial van der Waals interactions that increase with chain length compared to shorter fatty acids. These London dispersion forces become the dominant interaction between the hydrocarbon portions of adjacent molecules and are responsible for the increased surface activity observed with longer chain fatty acids [7].

In crystal structures, the van der Waals interactions between alkyl chains determine the packing arrangements and contribute to the observed polymorphism. The different polymorphic forms (A₂, A^super, C, E, and B) reflect variations in the packing efficiency and chain-chain interactions [18]. The C, B, and E polymorphic forms exhibit layers of pure CH₂ residues that produce relatively weak van der Waals interactions, resulting in strongly anisotropic crystal growth and the formation of platy crystals with highly developed {100} faces [22].

The van der Waals interactions also govern the self-assembly behavior in solution. The critical micelle concentration decreases with increasing temperature due to enhanced van der Waals interactions between chains in the aggregated state [9]. The formation of bilayer structures and vesicles reflects the optimization of chain-chain van der Waals interactions while maintaining favorable head group interactions with the aqueous medium.

Electrostatic Interactions

The ionizable carboxyl group introduces pH-dependent electrostatic interactions that significantly influence the behavior of decanoic acid in condensed phases. At pH values above the pKa, the deprotonated carboxylate group experiences electrostatic repulsion with other charged species, affecting aggregation behavior and intermolecular spacing.

The electrostatic interactions are particularly important in colloidal systems where the balance between attractive van der Waals forces and repulsive electrostatic forces determines the stability and morphology of aggregates. In vesicle formation, the optimal pH range of 6.8-7.8 represents a balance where sufficient ionization provides colloidal stability while avoiding excessive electrostatic repulsion that would prevent aggregation [10] [11] [12].

The presence of electrolytes significantly modifies the electrostatic interactions through screening effects. Addition of 140 mM sodium chloride reduces the critical micelle concentration for all ionization states by screening the electrostatic repulsion between charged head groups [9]. This screening effect allows for more compact packing in micelles and shifts the aggregation behavior toward lower concentrations.

Cooperative Effects and Phase Behavior

The combination of hydrogen bonding, van der Waals interactions, and electrostatic forces creates cooperative effects that determine the overall phase behavior of decanoic acid systems. In the solid state, these forces work synergistically to create stable crystal structures with specific melting points and phase transition temperatures.

The polymorphic behavior reflects the delicate balance between these different intermolecular forces. The stability order of different polymorphic forms depends on the relative contributions of hydrogen bonding networks, van der Waals packing efficiency, and any electrostatic effects from crystal packing arrangements [16] [18].

In solution, the cooperative effects determine the concentration and pH ranges where different organizational states are favored. The transition from monomeric species to micelles to vesicles reflects changes in the relative importance of different intermolecular forces as concentration and ionization state vary [12] [9].

Temperature significantly affects the balance of intermolecular forces. Molecular dynamics simulations demonstrate that higher temperatures increase molecular mobility and can disrupt hydrogen bonding networks while maintaining van der Waals interactions [10]. This temperature dependence explains the observed changes in vesicle morphology and stability at different temperatures.

| Force Type | Relative Contribution | Primary Effects | Temperature Dependence |

|---|---|---|---|

| Hydrogen bonding | High (head group) | Dimer formation, crystal packing | Decreases with temperature |

| Van der Waals | High (alkyl chain) | Chain packing, surface activity | Weak temperature dependence |

| Electrostatic | Variable (pH dependent) | Aggregation behavior, colloidal stability | Weak temperature dependence |

| Cooperative effects | High | Phase transitions, polymorphism | Complex temperature relationships |

Biosynthetic Pathways in Eukaryotic Systems

Decanoic acid biosynthesis in eukaryotic systems primarily occurs through well-established fatty acid synthesis pathways, with significant variations between different cellular compartments and organism types. The fundamental mechanism involves the stepwise elongation of acetyl coenzyme A through the addition of two-carbon units derived from malonyl coenzyme A [1].

In eukaryotic cells, fatty acid synthesis predominantly occurs via the type I fatty acid synthesis system, which utilizes a large, multifunctional enzyme complex that catalyzes all necessary reactions for fatty acid elongation [2]. This system differs substantially from the bacterial type II system, where individual monofunctional enzymes carry out each step of the synthesis process [2]. The eukaryotic pathway produces fatty acids as integral components of membrane lipid synthesis, with decanoic acid serving as an intermediate in longer-chain fatty acid production.

Recent biotechnological advances have enabled the engineering of eukaryotic systems to produce decanoic acid through modified biosynthetic pathways. Engineered Escherichia coli strains utilizing beta-oxidation reversal pathways have demonstrated remarkable success in decanoic acid production, achieving yields of 2.1 grams per liter when cultivated with glycerol substrates [3] [4]. These systems exploit the overlapping chain-length specificity of beta-oxidation reversal enzymes and thioesterases, specifically employing BktB thiolase and EgTER enoyl coenzyme A reductase in combination with FadM thioesterase [3].

The metabolic engineering approach involves selecting enzymes that support synthesis of acyl coenzyme A chains up to ten carbons, coupled with thioesterases exhibiting high activity toward decanoyl coenzyme A substrates [5]. The carbon flux toward decanoic acid production is substantially enhanced through the use of organic overlays, which decrease intracellular accumulation and increase concentration gradients across cellular membranes [3].

Cyanobacterial systems represent another significant eukaryotic pathway for decanoic acid biosynthesis. These photoautotrophic organisms possess unique fatty acid metabolism characteristics, including the apparent absence of beta-oxidation pathways, which allows for the accumulation of fatty acid intermediates [1]. Cyanobacteria demonstrate the ability to incorporate fatty acids into natural product scaffolds through fatty acyl adenosine monophosphate ligases, with particular emphasis on medium-chain fatty acids ranging from C4 to C18 [1].

Table 1: Biosynthetic Pathways in Eukaryotic Systems

| Organism/System | Pathway Type | Key Enzymes | Production Yield |

|---|---|---|---|

| Escherichia coli (engineered) | Beta-oxidation reversal (r-BOX) | BktB thiolase, EgTER reductase, FadM thioesterase | 2.1 g/L decanoic acid |

| Candida tropicalis (engineered) | Omega-oxidation | Cytochrome P450 enzymes | 98.3 g/L sebacic acid (from decanoic acid) |

| Pseudomonas putida GPo1 | AlkBGT hydroxylation system | AlkBGT complex with FadL transporter | 309 mg/L omega-hydroxydecanoic acid |

| Cyanobacteria | Type II fatty acid synthesis | Fatty acid synthase complex | Variable depending on species |

| Eukaryotic cells (fatty acid synthesis) | Type I fatty acid synthesis | Multifunctional fatty acid synthase | Part of membrane lipid synthesis |

| Saccharomyces cerevisiae (engineered) | Synthetic omega oxidation | Engineered P450 systems | C10-C12 dicarboxylic acids |

Medium-chain fatty acid metabolism in eukaryotic systems demonstrates significant differences between octanoic and decanoic acids. Research has shown that decanoic acid stimulates fatty acid synthesis pathways in glioblastoma cells through cytosolic mechanisms, while octanoic acid primarily affects mitochondrial metabolism and ketone body production [6]. This distinction highlights the unique metabolic fate of decanoic acid in cellular systems, where it predominantly influences lipid synthesis rather than energy metabolism.

Extraction Methodologies from Vegetable Sources

Natural sources of decanoic acid are predominantly found in plant oils, with coconut oil and palm kernel oil representing the most significant commercial sources. Coconut oil contains approximately 10% decanoic acid by weight, while palm kernel oil contains approximately 4% [7] [8]. These concentrations make these oils the primary industrial sources for decanoic acid extraction and purification.

The extraction methodology from coconut oil typically employs Soxhlet extraction techniques using hexane as the primary solvent [9]. This process involves grinding the dried coconut kernel material and subjecting it to continuous solvent extraction at elevated temperatures. The extraction efficiency is optimized through proper sample preparation, including drying under controlled conditions and achieving appropriate particle size distribution through mechanical grinding [9].

Palm kernel oil extraction utilizes both mechanical and solvent-based approaches. The mechanical pressing method involves direct pressure application to extract oil from palm kernels, followed by solvent extraction to maximize yield [9]. However, solvent extraction using hexane consistently provides higher oil yields compared to mechanical pressing alone, with studies indicating 11.5% higher yields through solvent extraction processes [10].

Enzymatic hydrolysis represents an advanced extraction methodology particularly applicable to palm oil triglycerides. This process involves the use of specific lipases that cleave triglyceride bonds, releasing individual fatty acids including decanoic acid [11]. The enzymatic approach operates under milder conditions compared to traditional chemical hydrolysis, typically at temperatures below 50°C, which preserves the integrity of heat-sensitive compounds [11].

The hydrolysis process converts triglycerides into fatty acids and glycerol through water-mediated cleavage reactions. Following enzymatic treatment, the product mixture undergoes phase separation, creating distinct aqueous and lipid phases [11]. The fatty acid-rich lipid phase is subsequently subjected to distillation separation at temperatures of 260°C and pressures of 60 bar to isolate individual fatty acid components [11].

Table 2: Extraction Methodologies from Vegetable Sources

| Source | Decanoic Acid Content | Extraction Method | Purification Technique |

|---|---|---|---|

| Coconut oil | Approximately 10% | Soxhlet extraction with hexane | Fractional distillation |

| Palm kernel oil | Approximately 4% | Enzymatic hydrolysis | Separation at 260°C, 60 bar pressure |

| Palm oil (triglycerides) | Variable content | Steam hydrolysis (Colgate-Emery) | High temperature (250°C, 50 atm) |

| Cuphea species seeds | High decanoyl-ACP activity | Molecular distillation | Supercritical CO2 fractionation |

| Animal fats (goat milk) | 15% (combined with C6, C8) | Mechanical pressing/solvent extraction | Distillation and crystallization |

| Durian fruit oil | 1.62% of total fats | Conventional extraction | Standard fatty acid purification |

Supercritical carbon dioxide extraction provides an environmentally friendly alternative for fatty acid separation from natural sources. This technique has been successfully applied to palm kernel oil fractionation, achieving separation of shorter-medium chain triglycerides (C8-C14) from longer chain components (C16-C18:2) [12]. The process operates at temperatures of 40-80°C and pressures ranging from 20.7 to 48.3 megapascals, with optimal yields of 99.6% achieved at 48.3 megapascals and 80°C [12].

The supercritical extraction process demonstrates remarkable selectivity, with much shorter chain fatty acids including C8, C10, and C12 components preferentially extracted in initial fractions [12]. This selective extraction capability makes supercritical carbon dioxide particularly valuable for producing decanoic acid-enriched fractions from natural oil sources.

Alternative natural sources include Cuphea species seeds, which demonstrate high decanoyl acyl carrier protein activity despite producing different fatty acid profiles when expressed in engineered systems [3]. Animal fats, particularly goat milk fat, contain combined medium-chain fatty acids (caproic, caprylic, and capric acids) totaling 15% of total fat content [7]. Durian fruit oil from Durio graveolens species contains 1.62% decanoic acid within its fatty acid profile [7].

Catalytic Oxidation Processes for Laboratory Production

Laboratory-scale production of decanoic acid through catalytic oxidation primarily involves the conversion of corresponding alcohols, specifically 1-decanol, through controlled oxidation reactions. The most widely employed oxidizing agents include chromium-based compounds, which demonstrate high efficiency and selectivity for primary alcohol oxidation to carboxylic acids [13] [14].

Chromium trioxide oxidation represents the classical approach for converting 1-decanol to decanoic acid. This process involves treating 1-decanol with chromium trioxide under acidic conditions at elevated temperatures [13]. The reaction mechanism proceeds through initial formation of a chromate ester intermediate, followed by rate-determining decomposition to produce the corresponding aldehyde, which undergoes further oxidation to yield the carboxylic acid [15].

The chromic acid oxidation system can be prepared through various chromium sources, including sodium chromate, sodium dichromate, potassium chromate, potassium dichromate, or chromium trioxide [13]. When combined with aqueous acid, these compounds form chromic acid (H2CrO4), which serves as the active oxidizing species [13]. The choice of chromium source primarily affects operational convenience rather than reaction outcome, as all sources ultimately generate the same reactive intermediate.

Dichromate ion oxidation provides an alternative chromium-based approach, particularly effective in aqueous acidic solutions [15]. This method demonstrates complete oxidation capability, converting primary alcohols directly to carboxylic acids through sequential oxidation steps [16]. The reaction kinetics follow established mechanisms involving protonation of dichromate ion to form chromic acid, followed by alcohol coordination and subsequent electron transfer processes.

Table 3: Catalytic Oxidation Processes for Laboratory Production

| Starting Material | Oxidizing Agent | Reaction Conditions | Conversion Efficiency |

|---|---|---|---|

| 1-Decanol | Chromium trioxide (CrO3) | Acidic conditions, elevated temperature | High yield to carboxylic acid |

| 1-Decanol | Dichromate ion (Cr2O7²⁻) | Aqueous acidic solution | Complete oxidation to acid |

| Decanoic acid precursors | Dess-Martin periodinane | Dichloromethane solvent, anhydrous | Selective aldehyde formation |

| Alkenes (1-undecene) | Ozone followed by NaClO2 | 0°C ozonolysis, then 15-20°C oxidation | 91% yield reported |

| Fatty alcohols (general) | Potassium permanganate (KMnO4) | Basic aqueous solution, heating | High yield with heating |

| Decyl compounds | Various chromium-based reagents | Variable temperature and pressure | Method-dependent |

Modern oxidation techniques employ Dess-Martin periodinane for selective alcohol oxidation under milder conditions [14]. This iodine-containing reagent operates in dichloromethane solution and provides excellent selectivity for primary alcohol oxidation to aldehydes, which can be subsequently oxidized to carboxylic acids if desired [14]. The Dess-Martin reagent offers advantages including reduced toxicity compared to chromium-based systems and compatibility with sensitive functional groups.

Ozonolysis-based approaches provide alternative routes for decanoic acid synthesis from appropriate alkene precursors. The process involves treating alkenes such as 1-undecene with ozone at 0°C, followed by oxidative workup using sodium chlorite at temperatures between 15-20°C [17]. This methodology achieved reported yields of 91% for decanoic acid production, demonstrating excellent efficiency for laboratory-scale synthesis [17].

Potassium permanganate oxidation represents another viable approach for laboratory decanoic acid production, particularly effective under basic aqueous conditions with heating [14]. This method provides high yields through direct oxidation of primary alcohols to carboxylic acids, with the advantage of using relatively inexpensive and readily available reagents.

The selection of appropriate oxidation methodology depends on several factors including substrate availability, desired reaction scale, safety considerations, and environmental impact. Chromium-based methods offer high efficiency but require careful waste management due to heavy metal toxicity. Alternative approaches using periodinane or permanganate reagents provide more environmentally acceptable options while maintaining good synthetic efficiency.

Large-Scale Manufacturing and Purification Techniques

Industrial production of decanoic acid relies primarily on large-scale distillation and purification processes designed to handle significant volumes while maintaining product quality and economic viability. The manufacturing process typically begins with crude fatty acid mixtures obtained from fat splitting operations, which contain various impurities including glycerides, oligomers, and oxidation products [18].

Continuous distillation represents the predominant large-scale manufacturing approach for decanoic acid purification. Modern industrial systems operate at temperatures ranging from 160 to 250°C under reduced pressures between 2 to 20 millibars [18]. These operating conditions facilitate effective removal of impurities while minimizing thermal degradation of the fatty acid products [18].

The continuous distillation process employs sophisticated column designs incorporating multiple reaction chambers interconnected through heated pathways [19]. Preheated fatty acid feed flows through a series of chambers, each heated at the bottom by superheated steam injection through specialized sparging systems [20]. The combination of low pressure, high temperature, and steam agitation creates conditions for instantaneous distillation of fatty acids based on their volatility differences [20].

Vapor management in large-scale systems involves directing fatty acid vapors to pipe headers where they undergo condensation in water-cooled condensers [20]. Steam components continue to barometric condensers, while non-condensable gases are removed through vacuum pump systems [20]. The residual material from final reaction chambers undergoes cooling and collection for potential reprocessing or alternative applications [20].

Table 4: Large-Scale Manufacturing and Purification Techniques

| Process Type | Operating Conditions | Purification Efficiency | Industrial Applications |

|---|---|---|---|

| Continuous distillation | 160-250°C, 2-20 mbar pressure | Light color, minimal residues | Soap, cosmetics, pharmaceuticals |

| Molecular distillation | High vacuum, short exposure time | >99.8% purity achievable | High-purity chemicals |

| Steam distillation | 260°C, steam sparging | 15-20% entrained fatty acids | General fatty acid production |

| Fractional distillation | Multiple bubble cap trays | 90% or better purity | Separated fatty acid fractions |

| Solvent extraction | Directional solvent extraction | High selectivity for target compounds | Water treatment applications |

| Crystallization | Controlled cooling and precipitation | High purity crystals | Pure compound isolation |

Molecular distillation provides advanced purification capabilities for thermally sensitive applications requiring exceptional purity levels. This technique operates under extremely high vacuum conditions with short exposure times measured in seconds to tenths of seconds [19]. The process employs centrifugal or falling film configurations where liquid is spread evenly as a thin film, minimizing thermal exposure while maximizing mass transfer efficiency [19].

Industrial molecular distillation systems have successfully demonstrated purification of various fatty acid mixtures to achieve purity levels exceeding 99.8% [21]. The technique proves particularly valuable for producing pharmaceutical-grade decanoic acid and other high-value specialty chemicals where impurity levels must be minimized [21].

Fractional distillation enables separation of fatty acid mixtures into individual components based on boiling point differences. Industrial fractional distillation columns incorporate multiple bubble cap trays with provisions for side stream removal and reflux return [19]. This configuration allows for separation of fatty acids differing by two carbon atoms with purities of 90% or better [19].

The fractional distillation process operates through countercurrent contact between ascending vapors and descending condensate, enabling heat exchange and selective vaporization of more volatile components [19]. Under ideal operating conditions, the heat lost by rising vapor is gained by descending condensate, creating efficient separation with minimal external energy input [19].

Steam distillation continues to serve important roles in large-scale fatty acid manufacturing, despite some limitations including formation of emulsions and soap production from water impurities [20]. The process operates at approximately 260°C with steam sparging ratios typically maintained at 5:1 steam to fatty acid vapor [19]. While this method results in 15-20% entrained fatty acids and requires additional processing steps, it remains economically viable for general fatty acid production applications [19].

Advanced purification techniques include crystallization methods for producing ultra-high purity decanoic acid. These processes involve controlled cooling and precipitation under carefully managed conditions to achieve formation of high-purity crystals [22]. The crystallization approach proves particularly effective for removing trace impurities and achieving pharmaceutical-grade specifications.

Solvent extraction techniques, including directional solvent extraction methods, provide alternative approaches for decanoic acid separation and purification [23]. These methods demonstrate high selectivity for target compounds and find applications in specialized areas including water treatment and environmental remediation [23].

Purity

Physical Description

Other Solid; Liquid; Pellets or Large Crystals; NKRA; Liquid, Other Solid

White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline]

Solid

white crystals/unpleasant, rancid odou

Color/Form

White crystals

Needles

White crystals or needles

Pale yellow solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

268.7 °C

268.00 to 270.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Density

0.890 at 40 °C/4 °C

Precipitates unchanged from dil nitric acid (density 1.14) by addition of water

Density/Specfific gravity: 0.88 kg/l at 4 °C

LogP

4.09 (LogP)

4.09

log Kow = 4.09

Odor

Unpleasant odo

Odor Threshold

Odor Threshold High: 0.01 [mmHg]

Odor threshold (detection and recognition) from CHEMINFO

Aroma threshold values: Detection: 2.2 to 102 ppm.

Decomposition

Appearance

Melting Point

31.5 °C

31.9 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Children who suffer from seizures which are not controllable by drugs have apparently been successfully treated with MCT (medium chain triglyceride) diet. The MCT diet is an emulsion containing primarily (81%) octanoic acid, but also contains 15% decanoic acid ... /Medium chain triglyceride/

/EXPL THER/ ... The clinical situations requiring total parenteral nutrition (TPN) are associated with metabolic processes mediated by insulin ... Decanoic acid was a potent /insulin/ stimulator in /an isolated perfused mouse islet/ model.

/EXPL THER/ The treatment for patients with genetic disorders of mitochondrial long-chain fatty acid beta-oxidation is directed toward providing sufficient sources of energy for normal growth and development, and at the same time preventing the adverse effects that precipitate or result from metabolic decompensation. Standard of care treatment has focused on preventing the mobilization of lipids that result from fasting and providing medium-chain triglycerides (MCT) in the diet in order to bypass the long-chain metabolic block. MCTs that are currently available as commercial preparations are in the form of even-chain fatty acids that are predominately a mixture of octanoate and decanoate ... The even-numbered medium-chain fatty acids (MCFAs) that are found in MCT preparations can reduce the accumulation of potentially toxic long-chain metabolites of fatty acid oxidation (FAO) ... /Decanoate/

For more Therapeutic Uses (Complete) data for DECANOIC ACID (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

... the effect of fatty acids on interleukin (IL)-8 production in a human intestinal epithelial cell line (Caco-2) /was investigated/. The cells were cultured as monolayers on microporous membranes in culture inserts. Oleic acid (OA), capric acid (CA), docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) were applied to the apical compartment of Caco-2 cell monolayers. The concentration of IL-8 in the basolateral medium was measured by using enzyme-linked immunosorbent assay, and the expression of IL-8 mRNA was measured by using competitive reverse transcription--polymerase chain reaction. Protein kinase C inhibitors (GF109203X and calphostin C) and H-7 (a protein kinase inhibitor) were used to study the mechanisms by which IL-8 production is stimulated. Both OA and CA enhanced IL-8 production (approximately fivefold), whereas DHA and EPA did not. Both OA and CA also enhanced IL-1-induced IL-8 production. The onset of OA-induced IL-8 production was delayed compared with that of CA-induced IL-8 production. Both OA and CA enhanced IL-8 mRNA expression (approximately fivefold) after 6 and 3 hr, respectively. The protein kinase inhibitor (H-7) reduced both OA- and CA-induced IL-8 production by 88.0 and 85.9%, respectively. The protein kinase C inhibitors (GF109203X and calphostin C) reduced OA-induced IL-8 production by 29.3 and 54.5%, respectively, but showed no effect on CA-induced IL-8 production. These findings suggest that not only OA but also CA stimulates IL-8 production in intestinal epithelial cells, and the mechanisms of action differ between OA and CA.

Vapor Pressure

0.000366 [mmHg]

3.66X10-4 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

52627-73-3

15773-52-1

Absorption Distribution and Excretion

The influence of pancreatic enzyme secretion on the intestinal absorption of medium-chain fatty acids (MCFA) was investigated in 3 pigs. The pancreatic ducts were ligated (so producing exocrine pancreatic deficiency) and fitted with a permanent fistula, and catheters fitted in the portal vein and carotid artery. The decanoic acid triacylglycerol mixture was infused into the duodenum for 1 hr. Blood samples were taken over 8 hr and analysed for non-esterified decanoic acid content. Decanoic acid level incr slowly after the start of the infusion, reaching a max after 90 to 120 min. This contrasts with previous studies ... where healthy pigs reached a max blood concn after 15 min. This indicates that pancreatic lipase activity is not the pathway for de-esterification of MCFA. 27% of the decanoic acid was recovered from the portal blood flow. This is lower than seen previously, but confirms that more than one pathway is involved as decanoic acid production was not completely suppressed. /Decanoic acid esterified with octanoic acid as medium-chain triacylglycerols/

The influence of triglyceride structure on intestinal absorption was investigated. The triglycerides were composed of octanoic (C8), decanoic (C10) and linoleic (C18:2) acids (either as a structured oil, with the C8 and C10 at the sn-1 and sn-3 positions, or as a randomized oil, with the 3 acids in a random distribution). Absorption of the 3 acids varied; absorption of the C18:2 was highest from the structured oil, when it occupied the sn-2 position. Absorption of the 2 shorter chain fatty acids was highest from the randomized oil, when both acids occupied the sn-2 position approximately 33% of the time.

(14)C-labelled fatty acids (including 240 mg decanoic acid) were fed by intubation into lactating rabbits. The animals were killed 24 hr later, and the mammary gland lipids were analyzed. Decanoic acid was extensively metabolized. Resynthesis after degradation to C2 units led to uniform alternate labelling in the C2-C10 acids, whereas C12-C18 acids had an excess of (14)C at the carboxyl end. Acids formed by beta-oxidation down to C12 (but not below) were also present in the mammary gland lipids.

For more Absorption, Distribution and Excretion (Complete) data for DECANOIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

Capric acid is metabolized by the 13-oxidative pathway, giving rise to C8- and C6-dicarboxylic acids (suberic and adipic acids) in rats. Capric acid metabolism also produced ketone bodies in rats, rabbits, dogs, piglets, and goats. Activation of lipid metabolism by starvation, fat-feeding, and experimental diabetes increased the extent of ketosis in rats. omega-Oxidation, leading to the excretion of sebacic acid, and chain elongation reactions have been reported. Metabolism of capric acid is rapid; in humans given [1-14C]decanoic acid orally, about 52% of the radioactivity was recovered within 2.5 to 4 hr.

(14)C-labelled fatty acids (including 240 mg decanoic acid) were fed by intubation into lactating rabbits. The animals were killed 24 hr later, and the mammary gland lipids were analyzed. Decanoic acid was extensively metabolized. Resynthesis after degradation to C2 units led to uniform alternate labelling in the C2-C10 acids, whereas C12-C18 acids had an excess of (14)C at the carboxyl end. Acids formed by beta-oxidation down to C12 (but not below) were also present in the mammary gland lipids.

Capric acid (decanoic acid) is rapidly metabolized by the β-oxidative pathway, giving rise to C8- and C6-dicarboxylic acids (T29). The enzyme MCAD (medium-chain acyl-CoA dehydrogenase) is responsible for the dehydrogenation step of fatty acids with chain lengths between 6 and 12 carbons as they undergo beta-oxidation in the mitochondria. Fatty acid beta-oxidation provides energy after the body has used up its stores of glucose and glycogen. This typically occurs during periods of extended fasting or illness when caloric intake is reduced, and energy needs are increased. Beta-oxidation of long chain fatty acids produces two carbon units, acetyl-CoA and the reducing equivalents NADH and FADH2. NADH and FADH2 enter the electron transport chain and are used to make ATP. Acetyl-CoA enters the Krebs Cycle and is also used to make ATP via the electron transport chain and substrate level phosphorylation. When the supply of acetyl-CoA (coming from the beta-oxidation of fatty acids) exceeds the capacity of the Krebs Cycle to metabolize acetyl-CoA, the excess acetyl-CoA molecules are converted to ketone bodies (acetoacetate and beta-hydroxybutyrate) by HMG-CoA synthase in the liver. Ketone bodies can also be used for energy especially by the brain and heart; in fact they become the main sources of energy for those two organs after day three of starvation. (Wikipedia)

Wikipedia

Vetivazulene

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emulsifying

Methods of Manufacturing

Fractional distillation of coconut-oil fatty acids

Prepared by oxidation of decanol.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Decanoic acid: ACTIVE

IDENTIFIED /AS/ COMPONENT OF COFFEE AROMA. /FROM TABLE/

COMPONENT OF BREAD FLAVOR. /FROM TABLE/

CAPRIC ACID COMPOSITION IN RYE CRISPBREAD: 1.0%. /FROM TABLE/

USE OF CAPRIC ACID IN PHARMCEUTICAL PREPARATIONS TO IMPROVE RESORPTION PROPERTIES.

For more General Manufacturing Information (Complete) data for DECANOIC ACID (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: capric acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection

Analyte: capric acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm

Analyte: capric acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole

For more Analytic Laboratory Methods (Complete) data for DECANOIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: capric acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Analyte: capric acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm or 230 nm: limit of detection: 0.4-1 pmole (UV 400), 100-200 fmole (UV 230)

Analyte: capric acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 447 nm (emission); limit of detection: 1-2 fmole

Analyte: capric acid; matrix: tissue (adipose, blood vessel wall); procedure: high-performance liquid chromatography with ultraviolet detection at 242 nm; limit of detection: 0.8-1.2 ng

Storage Conditions

Interactions

Skin permeation rates were measured in vitro using human skin samples. 6 model cmpd of diverse physicochemical properties were dissolved in propylene glycol, and the permeation rates studied in the presence and absence of various fatty acids (including decanoic and neodecanoic acid). Both decanoic and neodecanoic acid increased the skin diffusivity of 4 of the 6 model cmpd, but only decanoic acid incr the permeation rate of propylene glycol ...

The in vitro human skin permeation rate of an analgesic (buprenorphine) was incr by a factor of 3.5 by the addition of 0.5% decanoic acid.

The enhancing action of decanoic acid on the intestinal absorption of phenosulfonphthalein (PSP) was studied in rats. Decanoic acid and 2 hydroxy derivatives enhanced PSP absorption to varying degrees; PSP was no longer absorbed once the enhancer had been completely absorbed. Absorption enhancement correlated with the ability to sequester calcium ions.

For more Interactions (Complete) data for DECANOIC ACID (7 total), please visit the HSDB record page.

Dates

Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study

Kajal Jaiswal, Salonee Saraiya, Virendra K RathodPMID: 33814515 DOI: 10.5650/jos.ess20235

Abstract

The present study evaluates the potential use of ultrasound irradiation to synthesize decyl oleate using Fermase CALB10000 under the solvent-free system (SFS). The optimal condition to achieve a maximum yield of 97.14% was found to be 1:2 oleic acid:decanol ratio, 1.8% (w/w) enzyme loading, 45°C temperature, 200 rpm agitation speed, 50 W power input, 50% duty cycle, 22 kHz frequency and reaction time of 25 minutes. The thermodynamic study was done to determine the change in entropy, Gibb's free energy, and change in enthalpy at various temperatures. The experimental results and kinetic study showed that the reaction followed ordered bi-bi model with kinetic parameters as rate of reaction (V

) = 35.02 M/min/g catalyst, Michaelis constant for acid (K

) = 34.47 M, Michaelis constant for alcohol (K

) = 3.31 M, Inhibition constant (K

) = 4542.4 M and sum of square error (SSE) = 0.000334. The application of ultrasound irradiation combined with biocatalyst and the absence of solvent intensified the process compared to the traditional stirring method using hexane as solvent.

Melting phase change heat transfer in a quasi-petal tube thermal energy storage unit

S A M Mehryan, Kaamran Raahemifar, Sayed Reza Ramezani, Ahmad Hajjar, Obai Younis, Pouyan Talebizadeh Sardari, Mohammad GhalambazPMID: 33760813 DOI: 10.1371/journal.pone.0246972

Abstract

In the present study, the thermal energy storage of a hot petal tube inside a shell-tube type Thermal Energy Storage (TES) unit was addressed. The shell is filled with the capric acid Phase Change Material (PCM) and absorbs the heat from a hot U-tube petal. The governing equations for the natural convection flow of molten PCM and phase change heat transfer were introduced by using the enthalpy-porosity approach. An automatic adaptive mesh scheme was used to track the melting interface. The accuracy and convergence of numerical computations were also controlled by a free step Backward Differentiation Formula. The modeling results were compared with previous experimental data. It was found that the present adaptive mesh approach can adequately the melting heat transfer, and an excellent agreement was found with available literature. The effect of geometrical designs of the petal tube was investigated on the melting response of the thermal energy storage unit. The phase change behavior was analyzed by using temperature distribution contours. The results showed that petal tubes could notably increase the melting rate in the TES unit compared to a typical circular tube. Besides, the more the petal numbers, the better the heat transfer. Using a petal tube could increase the charging power by 44% compared to a circular tube. The placement angle of the tubes is another important design factor which should be selected carefully. For instance, vertical placement of tubes could improve the charging power by 300% compared to a case with the tubes' horizontal placement.Comparison of the effects of the intestinal permeation enhancers, SNAC and sodium caprate (C

Caroline Twarog, Fiona McCartney, Sabine M Harrison, Brigitte Illel, Elias Fattal, David J BraydenPMID: 33359131 DOI: 10.1016/j.ejps.2020.105685

Abstract

SNAC and Care intestinal permeation enhancers (PEs) used in formulations of peptides for oral delivery in clinical trials. Our aims were to compare their: (i) mechanism of action in isolated rat intestinal mucosae mounted in Ussing chambers and in non-everted gut sacs, (ii) effects on mucosa integrity in those models and also in in situ intra-jejunal instillations and (iii) interactions with intestinal mucus. SNAC increased the apparent permeability coefficient (P

) of the paracellular marker, FITC-dextran 4000 (FD4), across isolated rat gastric mucosae in concentration-dependent fashion, whereas C

did not, while both reduced the transepithelial electrical resistance (TEER). In isolated jejunal and colonic mucosae, both agents increased the P

of [

C]-mannitol and FD4 whereas C

but not SNAC reduced TEER. 20 mM SNAC was required to achieve the efficacy of 10 mM C

in jejunal and colonic mucosae. In isolated non-everted jejunal and colonics sacs, FD4 flux increases were observed in the presence of both PEs. Histology of mucosae revealed that both PEs induced minor epithelial damage to the mucosa at concentrations that increased fluxes. Jejunal tissue withstood epithelial damage in the following order: intra jejunal in situ instillations > jejunal sacs > isolated jejunal mucosae. Both PEs modulated viscoelastic properties of porcine jejunal mucus without altering rheological properties. In conclusion, SNAC and C

are reasonably efficacious PEs in rat intestinal tissue with common overall mechanistic features. Their potency and toxic potential are low, in agreement with clinical trial data.

Immobilized MAS1 Lipase-catalyzed Synthesis of n-3 PUFA-rich Triacylglycerols in Deep Eutectic Solvents

Xiumei Wang, Xiaoxu Zhao, Xiaoli Qin, Zexin Zhao, Bo Yang, Yonghua WangPMID: 33456003 DOI: 10.5650/jos.ess20200

Abstract

n-3 polyunsaturated fatty acids (PUFA)-rich triacylglycerols (TAG) with many beneficial effects are still difficult to be synthesized efficiently and rapidly by current synthetic techniques. This study reports the fatty acid specificity of immobilized MAS1 lipase and its efficient synthesis of n-3 PUFA-rich TAG by esterification of glycerol with n-3 PUFA in natural deep eutectic solvents (NADES) systems. Immobilized MAS1 lipase showed the highest preference for capric acid [C10:0, the highest specificity constant (1/α)=1] whereas it discriminated strongly against docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) due to their lowest specificity constants (1/α=0.19 and 0.2). Moreover, the highest n-3 PUFA-rich TAG content (55.8%) with similar n-3 PUFA composition to the substrate was obtained in choline chloride/glycerol (CG) system. There was a 1.38-fold increase of TAG content in CG system compared with that in the solvent-free system. Interestingly, immobilized MAS1 lipase exhibited no regiospecificity in the solvent-free and various NADES systems. Besides, the potential reaction mechanism of immobilized MAS1 lipase-catalyzed esterification of glycerol with n-3 PUFA in NADES systems was described. It was found that the use of NADES as solvents could greatly enhance TAG content, and make it easy to separate the product. These results indicated that immobilized MAS1 lipase is a promising biocatalyst for the efficient synthesis of n-3 PUFA-rich TAG by esterification of glycerol with n-3 PUFA in NADES systems.Phase-Transition Thermal Charging of a Channel-Shape Thermal Energy Storage Unit: Taguchi Optimization Approach and Copper Foam Inserts

Mohammad Ghalambaz, Seyed Abdollah Mansouri Mehryan, Ahmad Hajjar, Obai Younis, Mikhail A Sheremet, Mohsen Saffari Pour, Christopher Hulme-SmithPMID: 33669098 DOI: 10.3390/molecules26051235

Abstract

Thermal energy storage is a technique that has the potential to contribute to future energy grids to reduce fluctuations in supply from renewable energy sources. The principle of energy storage is to drive an endothermic phase change when excess energy is available and to allow the phase change to reverse and release heat when energy demand exceeds supply. Unwanted charge leakage and low heat transfer rates can limit the effectiveness of the units, but both of these problems can be mitigated by incorporating a metal foam into the design of the storage unit. This study demonstrates the benefits of adding copper foam into a thermal energy storage unit based on capric acid enhanced by copper nanoparticles. The volume fraction of nanoparticles and the location and porosity of the foam were optimized using the Taguchi approach to minimize the charge leakage expected from simulations. Placing the foam layer at the bottom of the unit with the maximum possible height and minimum porosity led to the lowest charge time. The optimum concentration of nanoparticles was found to be 4 vol.%, while the maximu possible concentration was 6 vol.%. The use of an optimized design of the enclosure and the optimum fraction of nanoparticles led to a predicted charging time for the unit that was approximately 58% shorter than that of the worst design. A sensitivity analysis shows that the height of the foam layer and its porosity are the dominant variables, and the location of the porous layer and volume fraction of nanoparticles are of secondary importance. Therefore, a well-designed location and size of a metal foam layer could be used to improve the charging speed of thermal energy storage units significantly. In such designs, the porosity and the placement-location of the foam should be considered more strongly than other factors.Prebiotic Peptide Synthesis and Spontaneous Amyloid Formation Inside a Proto-Cellular Compartment

Witek Kwiatkowski, Radoslaw Bomba, Pavel Afanasyev, Daniel Boehringer, Roland Riek, Jason GreenwaldPMID: 33325627 DOI: 10.1002/anie.202015352

Abstract

Cellular life requires a high degree of molecular complexity and self-organization, some of which must have originated in a prebiotic context. Here, we demonstrate how both of these features can emerge in a plausibly prebiotic system. We found that chemical gradients in simple mixtures of activated amino acids and fatty acids can lead to the formation of amyloid-like peptide fibrils that are localized inside of a proto-cellular compartment. In this process, the fatty acid or lipid vesicles act both as a filter, allowing the selective passage of activated amino acids, and as a barrier, blocking the diffusion of the amyloidogenic peptides that form spontaneously inside the vesicles. This synergy between two distinct building blocks of life induces a significant increase in molecular complexity and spatial order thereby providing a route for the early molecular evolution that could give rise to a living cell.Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec

Tengfei Shen, Liangliang Chen, Yongqing Liu, Shuaibing Shi, Zhixin Liu, Kairui Cai, Chengshui Liao, Chen WangPMID: 33141035 DOI: 10.1016/j.ejps.2020.105609

Abstract

Antimicrobial peptides are a new type of antibacterial drugs with a broad antibacterial spectrum. Based on our previous research, PMAP-23RI-Dec was designed by modifying the C-terminal of PMAP-23RI with decanoic acid. In this study, we measured the antibacterial activity, stability, hemolysis, and cytotoxicity of PMAP-23RI-Dec. The mechanism of PMAP-23RI-Dec on biofilm and cell membranes were also studied. The results show that PMAP-23RI-Dec exhibited high antibacterial activity and stability, but the hemolytic activity and cytotoxicity of PMAP-23RI-Dec were not enhanced. Moreover, PMAP-23RI-Dec could inhibit biofilm formation at low concentrations, and enhance the killing effect on bacteria by changing the permeability of their cell membranes. Finally, PMAP-23RI-Dec reduced Pseudomonas aeruginosa GIM1.551 and Staphylococcus aureus ATCC25923 damage to organs, and showed superior efficacy against peritonitis. PMAP-23RI-Dec also reduced the scope of abscess and alleviated wound infections. Our research indicated that PMAP-23RI-Dec is a new antibacterial agent with potential clinical application.Ketogenic Diet: Impact on Cellular Lipids in Hippocampal Murine Neurons

Partha Dabke, Graham Brogden, Hassan Y Naim, Anibh M DasPMID: 33352829 DOI: 10.3390/nu12123870

Abstract

The mechanism of action of the ketogenic diet (KD), an effective treatment for pharmacotherapy refractory epilepsy, is not fully elucidated. The present study examined the effects of two metabolites accumulating under KD-beta-hydroxybutyrate (ßHB) and decanoic acid (C10) in hippocampal murine (HT22) neurons.A mouse HT22 hippocampal neuronal cell line was used in the present study. Cellular lipids were analyzed in cell cultures incubated with high (standard) versus low glucose supplemented with ßHB or C10. Cellular cholesterol was analyzed using HPLC, while phospholipids and sphingomyelin (SM) were analyzed using HPTLC.

HT22 cells showed higher cholesterol, but lower SM levels in the low glucose group without supplements as compared to the high glucose groups. While cellular cholesterol was reduced in both ßHB- and C10-incubated cells, phospholipids were significantly higher in C10-incubated neurons. Ratios of individual phospholipids to cholesterol were significantly higher in ßHB- and C10-incubated neurons as compared to controls.

Changes in the ratios of individual phospholipids to cholesterol in HT22 neurons suggest a possible alteration in the composition of the plasma membrane and organelle membranes, which may provide insight into the working mechanism of KD metabolites ßHB and C10.

Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling

Eleanor C Warren, Stephanie Dooves, Eleonora Lugarà, Joseph Damstra-Oddy, Judith Schaf, Vivi M Heine, Mathew C Walker, Robin S B WilliamsPMID: 32879008 DOI: 10.1073/pnas.2008980117

Abstract

Low-glucose and -insulin conditions, associated with ketogenic diets, can reduce the activity of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, potentially leading to a range of positive medical and health-related effects. Here, we determined whether mTORC1 signaling is also a target for decanoic acid, a key component of the medium-chain triglyceride (MCT) ketogenic diet. Using a tractable model system,, we show that decanoic acid can decrease mTORC1 activity, under conditions of constant glucose and in the absence of insulin, measured by phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). We determine that this effect of decanoic acid is dependent on a ubiquitin regulatory X domain-containing protein, mediating inhibition of a conserved

AAA ATPase, p97, a homolog of the human transitional endoplasmic reticulum ATPase (VCP/p97) protein. We then demonstrate that decanoic acid decreases mTORC1 activity in the absence of insulin and under high-glucose conditions in ex vivo rat hippocampus and in tuberous sclerosis complex (TSC) patient-derived astrocytes. Our data therefore indicate that dietary decanoic acid may provide a new therapeutic approach to down-regulate mTORC1 signaling.